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3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine
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Overview
Description
3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C8H7BrF3NO. This compound is characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a trifluoroethoxy group. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-5-methylpyridine and 2,2,2-trifluoroethanol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Procedure: The 3-bromo-5-methylpyridine is reacted with 2,2,2-trifluoroethanol under reflux conditions. The base facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminopyridine derivative.
Scientific Research Applications
Chemistry
In chemistry, 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its trifluoroethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound is used in the production of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoroethoxy group can enhance binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methylpyridine: Lacks the trifluoroethoxy group, making it less reactive in certain chemical reactions.
2-Bromo-5-(trifluoromethoxy)pyridine: Similar structure but with a trifluoromethoxy group instead of trifluoroethoxy, leading to different chemical properties.
5-Bromo-3-methyl-2-(2,2,2-trifluoroethoxy)pyridine: An isomer with the bromine and methyl groups in different positions.
Uniqueness
3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is unique due to the presence of both a bromine atom and a trifluoroethoxy group on the pyridine ring. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications.
Biological Activity
3-Bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine is a pyridine derivative notable for its unique structure, which includes a bromine atom and a trifluoroethoxy group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula is C7H5BrF3NO with a molecular weight of approximately 256.02 g/mol.
Chemical Structure and Properties
The presence of the trifluoroethoxy group enhances the compound's lipophilicity and stability, which can influence its interactions with biological targets. The bromine atom can participate in various substitution reactions, making this compound versatile in synthetic applications.
Property | Value |
---|---|
Molecular Formula | C7H5BrF3NO |
Molecular Weight | 256.02 g/mol |
Solubility | Moderate (in organic solvents) |
Lipophilicity | High |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The trifluoroethoxy group is known to enhance binding affinities towards enzymes and receptors, potentially leading to significant pharmacological effects.
Target Interactions
- Enzymatic Inhibition : Compounds similar to this compound have shown inhibitory effects on enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing signaling pathways that are crucial for various physiological processes.
Case Studies and Research Findings
Several studies have explored the biological activities of structurally related compounds:
- A study published in Molecules investigated the SAR (structure-activity relationship) of trifluoromethyl-containing compounds, highlighting how modifications can enhance potency against specific biological targets .
- Another research highlighted the role of fluoroalkyl groups in improving drug efficacy and bioavailability, suggesting that similar enhancements could be anticipated for this compound.
Comparative Analysis with Similar Compounds
To understand the unique features of this compound, a comparison with similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
3-Bromo-5-methylpyridine | Lacks trifluoroethoxy; less reactive | Basic pyridine structure |
5-Bromo-3-chloro-2-(2,2,2-trifluoroethoxy)pyridine | Contains chlorine instead of bromine | Variation in halogen affects reactivity |
4-Bromo-2-(trifluoromethoxy)pyridine | Substituted at a different position | Different spatial orientation affects binding |
Properties
CAS No. |
760207-90-7 |
---|---|
Molecular Formula |
C8H7BrF3NO |
Molecular Weight |
270.05 g/mol |
IUPAC Name |
3-bromo-5-methyl-2-(2,2,2-trifluoroethoxy)pyridine |
InChI |
InChI=1S/C8H7BrF3NO/c1-5-2-6(9)7(13-3-5)14-4-8(10,11)12/h2-3H,4H2,1H3 |
InChI Key |
HEGUFRMPMYKDHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)OCC(F)(F)F)Br |
Origin of Product |
United States |
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